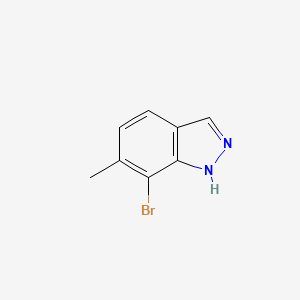

7-Bromo-6-methyl-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

7-bromo-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYJCEGYOVYERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308484 | |

| Record name | 7-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-45-7 | |

| Record name | 7-Bromo-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-6-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Bromo 6 Methyl 1h Indazole and Its Analogues

Advanced Synthetic Pathways for Indazole Core Derivatization

The derivatization of the indazole core is crucial for exploring the structure-activity relationships of this important scaffold. Advanced synthetic pathways have been developed to introduce a wide array of functional groups at various positions of the indazole ring.

Multi-step Reaction Sequences and Strategic Functionalization

Multi-step reaction sequences are often necessary to achieve the synthesis of complex indazole derivatives. These sequences typically involve the initial construction of a substituted benzene (B151609) ring, followed by the formation of the pyrazole (B372694) ring. The order of reactions is critical to ensure the desired regiochemistry. Strategic functionalization may involve the use of protecting groups to block reactive sites while other parts of the molecule are being modified. For instance, the synthesis of a substituted indazole might begin with a commercially available substituted aniline (B41778), which is then further functionalized before the indazole ring is formed.

Metal-Catalyzed Reactions (e.g., Suzuki-Miyaura cross-coupling) and Environmentally Friendly Approaches

Metal-catalyzed reactions have become indispensable tools in the synthesis of indazole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form carbon-carbon bonds, allowing for the introduction of various aryl and alkyl groups onto the indazole core. These reactions are valued for their high efficiency and functional group tolerance.

In recent years, there has been a growing emphasis on the development of environmentally friendly approaches to chemical synthesis. This includes the use of greener solvents, catalysts that can be recycled, and reaction conditions that minimize energy consumption and waste generation. For the synthesis of indazoles, this can involve the use of water as a solvent or the development of catalyst systems that operate at lower temperatures.

Cyclization, Condensation, and Substitution Reactions

A variety of cyclization reactions are employed to construct the indazole ring system. One common approach is the intramolecular cyclization of substituted hydrazones. Condensation reactions are also frequently used, for example, between a hydrazine (B178648) and a carbonyl compound to form a hydrazone intermediate, which then undergoes cyclization.

Substitution reactions are key for modifying the indazole core once it has been formed. Electrophilic aromatic substitution can be used to introduce substituents onto the benzene portion of the molecule, while nucleophilic substitution can be employed to modify substituents already present.

Regioselectivity and Stereoselectivity Considerations in Synthesis

Controlling regioselectivity is a major challenge in the synthesis of substituted indazoles, as reactions can often lead to a mixture of isomers. The choice of starting materials, reaction conditions, and catalysts can all influence the regiochemical outcome. For example, the position of substituents on the starting aniline can direct the cyclization to favor the formation of a particular indazole isomer. Stereoselectivity is also an important consideration when chiral centers are present in the target molecule or are introduced during the synthesis.

Specific Synthetic Routes to 7-Bromo-6-methyl-1H-indazole

The synthesis of this compound requires a strategy that allows for the precise installation of the bromo and methyl groups at the C-7 and C-6 positions, respectively. A plausible synthetic route can be devised starting from readily available precursors and employing well-established chemical transformations.

Precursor Synthesis and Derivatization at C-7 and C-6 Positions

A likely precursor for the synthesis of this compound is 2-bromo-3-methylaniline (B1268886). The synthesis of this precursor can be achieved through a multi-step process starting from a simpler, commercially available compound such as o-toluidine (B26562) (2-methylaniline).

The synthetic strategy would likely involve the following key steps:

Acetylation of the Amino Group: The amino group of o-toluidine is first protected by acetylation with acetic anhydride (B1165640) to form 2-methylacetanilide. This is a standard procedure to moderate the activating effect of the amino group and to prevent side reactions during subsequent steps.

Regioselective Bromination: The 2-methylacetanilide is then subjected to electrophilic bromination. The acetyl group directs the incoming electrophile (bromine) to the positions ortho and para to the amino group. In this case, bromination is expected to occur at the position para to the amino group, which will become the future C-7 position of the indazole.

Hydrolysis of the Acetyl Group: After bromination, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield 2-bromo-3-methylaniline.

Diazotization and Cyclization: The resulting 2-bromo-3-methylaniline can then be converted to this compound. This transformation is typically achieved through a diazotization reaction, where the amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is unstable and undergoes spontaneous intramolecular cyclization to form the indazole ring.

This synthetic approach is analogous to the well-established methods for preparing substituted indazoles from anilines. The key to the successful synthesis of the target compound lies in the regioselective bromination of the protected aniline precursor.

Below is a table summarizing the proposed synthetic steps and the key reagents involved:

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Acetylation | 2-Methylaniline | Acetic anhydride | 2-Methylacetanilide |

| 2 | Bromination | 2-Methylacetanilide | Bromine | 2-Bromo-3-methylacetanilide |

| 3 | Hydrolysis | 2-Bromo-3-methylacetanilide | Acid or Base | 2-Bromo-3-methylaniline |

| 4 | Diazotization & Cyclization | 2-Bromo-3-methylaniline | Sodium nitrite, Acid | This compound |

This proposed route provides a logical and experimentally feasible pathway to access this compound, leveraging common and reliable organic reactions.

Bromination Techniques and Control of Selectivity

Achieving regioselective bromination at the C7 position of an indazole ring, especially when other positions are activated, presents a significant chemical challenge. Direct bromination of a pre-formed 6-methyl-1H-indazole is often complicated by a lack of selectivity, potentially leading to a mixture of isomers. The reactivity of the indazole ring can lead to substitution at more activated positions, such as C3 or C5.

To overcome this, synthetic strategies typically introduce the bromine atom onto the aromatic precursor before the formation of the indazole's pyrazole ring. This approach ensures unambiguous placement of the bromine at the desired position. For instance, in the synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine, direct bromination of the 4-chloro-1H-indazol-3-amine ring was unsuccessful, yielding undesired regioisomers. chemrxiv.orgchemrxiv.org The successful route involved the regioselective bromination of a substituted benzonitrile (B105546) precursor, which was then cyclized with hydrazine to form the correctly substituted indazole. chemrxiv.orgchemrxiv.org This precursor-based strategy is the most reliable method for controlling the selectivity to obtain the 7-bromo substitution pattern.

Common brominating agents used on aniline or benzonitrile precursors include N-Bromosuccinimide (NBS) or potassium bromate (B103136) in sulfuric acid. chemrxiv.orgnih.gov The choice of precursor and reaction conditions is critical for achieving high regioselectivity. For example, studies on the halogenation of 4-substituted NH-free indazoles have shown that direct bromination with NBS can preferentially occur at the C7 position, highlighting that the electronic nature of existing substituents significantly influences the site of electrophilic attack. nih.govrsc.org However, the C7 position is generally noted for its lower reactivity compared to other sites on the indazole ring. semanticscholar.orgrsc.org

Introduction of the Methyl Group

Similar to the bromination strategy, the introduction of the methyl group at the C6 position is almost exclusively accomplished by selecting a starting material that already contains this functional group in the correct location. Post-formation methylation of a 7-bromo-1H-indazole ring is not a common or efficient strategy due to potential side reactions and lack of regioselectivity.

The synthesis generally commences from a commercially available, appropriately substituted benzene derivative. Examples of suitable starting materials that ensure the presence of the C6-methyl group include:

Substituted Toluidines: For example, a synthetic route to 7-fluoro-1H-indazole begins with 2-fluoro-6-methylaniline. guidechem.com A similar strategy could be envisioned starting from an analog like 2-amino-3-methyl-bromobenzene.

Substituted Phenylhydrazines: The formation of the indazole ring via intramolecular cyclization often utilizes phenylhydrazine (B124118) precursors that bear the required substituents.

Substituted Benzonitriles or Aldehydes: As seen in related syntheses, compounds like 2,6-disubstituted benzonitriles can serve as robust precursors where one of the substituents is a methyl group. chemrxiv.org

A documented synthesis for 7-bromo-1H-indazole starts from a (2-bromo-6-methylphenylazo)-t-butylsulfide precursor, clearly indicating that the methyl group is integral to the starting material prior to the cyclization step that forms the indazole ring. chemicalbook.com

Formation of the 1H-Indazole Ring System

The construction of the bicyclic 1H-indazole core is the pivotal step in the synthesis. Numerous methods exist, with the choice depending on the available precursors that carry the requisite 7-bromo and 6-methyl substituents.

Intramolecular Cyclization of Substituted Phenylhydrazones: A widely used and versatile method involves the intramolecular N-arylation of ortho-haloarylhydrazones. nih.govnih.gov This reaction is typically catalyzed by transition metals like copper or palladium. The process starts with the condensation of an o-haloaryl ketone or aldehyde with a hydrazine to form a hydrazone, which then undergoes intramolecular cyclization to yield the indazole. For this compound, this would involve a precursor such as a hydrazone derived from 2,3-disubstituted benzaldehyde.

Davis–Beirut Reaction and Related Cyclizations: A practical synthesis for highly substituted indazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, utilizes the reaction of a substituted benzonitrile (e.g., 3-bromo-2,6-dichlorobenzonitrile) with hydrazine hydrate. chemrxiv.orgchemrxiv.org This method is powerful for creating indazoles with specific substitution patterns that are difficult to access otherwise.

Jacobsen Indazole Synthesis and Diazotization Routes: Classic methods often involve the cyclization of ortho-substituted anilines. For instance, a 2-bromo-6-methylaniline (B1334028) derivative could be diazotized, followed by an intramolecular cyclization to form the pyrazole ring. guidechem.comthieme-connect.de

Cyclization via Aryne Annulation: Modern methods include the [3+2] annulation of arynes with hydrazones. organic-chemistry.orgnih.gov This approach can provide a direct route to the indazole core under mild conditions.

A specific and highly relevant procedure involves the treatment of (2-bromo-6-methylphenylazo)-t-butylsulfide with a strong base like potassium tert-butoxide in DMSO. This reaction proceeds at room temperature and affords 7-bromo-1H-indazole in high yield (96%), demonstrating an effective ring-closure strategy starting from a precursor with the bromo and methyl groups in a 1,2 relationship on the phenyl ring. chemicalbook.com

Novel Synthetic Approaches for Expanding Chemical Space of this compound Derivatives

The this compound scaffold is a valuable starting point for creating diverse libraries of chemical compounds. Modern synthetic techniques offer efficient ways to modify this core structure, enabling the exploration of a wider chemical space for various applications.

One-Pot Synthesis Strategies

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot procedures for synthesizing substituted 1H-indazoles have been developed and can be adapted for generating derivatives of this compound.

A common one-pot strategy involves the in-situ formation of an arylhydrazone followed by a metal-catalyzed or SNAr-mediated cyclization. nih.govresearchgate.net For example, an appropriately substituted o-halobenzaldehyde can be reacted with a hydrazine in a single vessel, and upon formation of the hydrazone, a catalyst (e.g., copper salts) and base are added to promote the intramolecular N-arylation and ring closure. nih.gov Another approach involves the reaction of N,N-dialkylhydrazones with aryne precursors, such as o-(trimethylsilyl)aryl triflates, which can be performed as a one-pot process to yield 1-alkyl-1H-indazoles in high yields. nih.gov A copper(I)-mediated one-pot synthesis of related 2,3-dihydro-1H-indazoles has also been shown to provide moderate to good yields (55-72%), which is a significant improvement over multi-step sequences. researchgate.net

Table 1: Comparison of One-Pot vs. Two-Step Synthesis for Indazole Derivatives

| Feature | One-Pot Synthesis | Traditional Two-Step Synthesis |

| Intermediate Steps | Formation of hydrazone and cyclization occur in a single reaction vessel. | Isolation and purification of the hydrazone intermediate is required. |

| Yield | Often provides comparable or better overall yields (e.g., 55-72% for dihydroindazoles). researchgate.net | Cumulative yield is often lower due to losses at each step. |

| Reaction Time | Significantly shorter overall process time. | Longer due to additional workup and purification steps. |

| Solvent/Reagent Use | Reduced, leading to a more environmentally friendly process. | Higher consumption of solvents and reagents. |

| Applicability | Well-suited for generating libraries of derivatives by varying either the hydrazine or the aryl precursor. | Can be laborious for library synthesis. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including indazoles. jchr.org Compared to conventional heating methods, microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govajrconline.org

This technique has been successfully applied to various steps in indazole synthesis, including the formation of hydrazone intermediates and the subsequent cyclization. semanticscholar.org For example, a one-pot, two-step microwave procedure for synthesizing 1-aryl-1H-indazoles involves the initial microwave heating of an o-halobenzaldehyde with a phenylhydrazine for 10 minutes to form the arylhydrazone, followed by a copper-catalyzed cyclization, also under microwave heating for 10 minutes. This method provides good to excellent yields. Many studies report that microwave-assisted methods not only shorten reaction times but also lead to higher yields and cleaner reaction profiles, simplifying purification. nih.govdoaj.org

Table 2: Representative Reaction Times and Yields for Indazole Synthesis: Conventional vs. Microwave-Assisted Methods

| Synthesis Step | Conventional Heating | Microwave-Assisted Synthesis |

| Hydrazone Formation | Typically 1-4 hours | 5-15 minutes ajrconline.org |

| Cyclization (e.g., Cu-catalyzed) | 12-24 hours | 10-30 minutes |

| Overall Yield | Moderate to Good (e.g., 65-77%) ajrconline.org | Good to Excellent (e.g., 81-91%) ajrconline.org |

Late-Stage Functionalization and Modification

Late-stage functionalization refers to the introduction of new chemical groups onto a complex molecule, such as the this compound core, at a late step in the synthesis. This approach is highly valuable for rapidly creating a diverse range of analogues without having to re-synthesize the entire molecule from scratch. The bromine atom at the C7 position is an exceptionally useful handle for such modifications, particularly through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. nih.gov It allows for the formation of a new carbon-carbon bond by coupling the C7-bromoindazole with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst. rsc.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for late-stage diversification. By using different boronic acids, a vast array of aryl and heteroaryl substituents can be introduced at the C7 position, significantly expanding the chemical space of the derivatives. While C7 is a primary site for modification due to the bromo group, functionalization at other positions, such as C3, can also be achieved using methods like Suzuki coupling with a 3-iodo-1H-indazole precursor. mdpi.com

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Bromo-Indazoles

| Component | Examples | Purpose | Reference |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation. | nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle. | nih.govnih.gov |

| Solvent | Dioxane/H₂O, Dimethoxyethane (DME), Toluene, DMF | Solubilizes reactants and influences reaction rate and yield. | nih.govnih.gov |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | Source of the new substituent to be introduced. | nih.govnih.gov |

| Temperature | 80-110 °C | Provides energy for the reaction to proceed at a reasonable rate. | nih.gov |

Computational Chemistry and in Silico Studies

Advanced Computational Techniques for Mechanism of Action Elucidation

Advanced computational methods are pivotal in understanding how molecules like 7-Bromo-6-methyl-1H-indazole might interact with biological targets. These techniques can model molecular interactions, predict binding affinities, and elucidate reaction mechanisms at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties of indazole derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov

For substituted indazoles, DFT is used to calculate key quantum chemical parameters that help in understanding their reactivity and potential as, for example, corrosion inhibitors or biologically active agents. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters Calculated by DFT for Indazole Derivatives (Note: This table is illustrative and based on general findings for indazole derivatives, not specific to this compound)

| Parameter | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 |

| ΔE (LUMO-HOMO) | Energy Gap | 4.0 to 5.0 |

DFT calculations are also utilized to study the electrostatic potential on the molecular surface, which is crucial for identifying sites prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. nih.gov

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to construct an energy landscape. For a molecule like this compound, rotation around single bonds (e.g., the bond connecting the methyl group to the indazole ring) can lead to different conformers.

Computational methods, including DFT, can be used to perform a systematic search of the conformational space. researchgate.net By calculating the energy of each possible conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential as it determines how the molecule will fit into the binding site of a biological target.

Theoretical Predictions of Tautomeric Preferences and their Biological Relevance

Theoretical calculations are a primary method for predicting the tautomeric preference. By calculating the total energy of each tautomer, the most stable form can be identified. researchgate.net Studies on the parent indazole molecule have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The energy difference between tautomers can be influenced by substitution patterns on the indazole ring and by the surrounding environment (gas phase vs. solvent). researchgate.netnih.gov

For this compound, the specified name indicates the 1H tautomer. Computational studies could confirm if this is indeed the most stable form and quantify the energy difference to the corresponding 2H-tautomer (7-Bromo-6-methyl-2H-indazole). This information is biologically relevant because different tautomers may exhibit different binding affinities to a given receptor, potentially leading to different biological responses.

Table 2: Illustrative Relative Energies of Indazole Tautomers (Note: This table is illustrative and based on general findings for the parent indazole, not specific to this compound)

| Tautomer | Computational Method | Relative Energy (kJ/mol) |

|---|---|---|

| 1H-Indazole | MP2/6-31G** | 0 (Reference) |

| 2H-Indazole | MP2/6-31G** | ~15 |

These computational predictions of the dominant tautomeric form are crucial for designing molecules that can interact effectively and specifically with their intended biological targets.

Preclinical Research and Therapeutic Potential

Investigation of Specific Pharmacological Applications for 7-Bromo-6-methyl-1H-indazole Derivatives

The versatile structure of the indazole nucleus has allowed for the development of derivatives with a broad range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Indazole derivatives are well-established as potent anti-cancer agents, with several compounds approved for clinical use. The anti-proliferative effects of various indazole analogues have been demonstrated across a spectrum of cancer cell lines.

Research into 6-aminoindazole derivatives has revealed significant cytotoxicity in human colorectal cancer cell lines (HCT116). sigmaaldrich.com One study identified N-(4-fluorobenzyl)-1H-indazol-6-amine as a potent anti-proliferative agent, with an IC50 value of 14.3±4.4 µM in HCT116 cells and, importantly, no cytotoxic effects on normal lung fibroblast cells (MRC5) at concentrations up to 100 μM. sigmaaldrich.com

Furthermore, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov Compound 6o from this series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. This compound also exhibited good selectivity, with a significantly higher IC50 of 33.2 µM in normal human embryonic kidney cells (HEK-293). nih.gov

Another study focused on 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer. Several of these compounds showed strong affinities for BRD4-BD1 and potently suppressed the proliferation of the MV4;11 cancer cell line. nih.gov

The anti-cancer potential of indazole derivatives is often attributed to their ability to induce apoptosis and inhibit key cellular pathways involved in cell cycle progression. researchgate.net For instance, some derivatives have been shown to upregulate cleaved caspase-3 and Bax, while downregulating Bcl-2, leading to apoptosis. researchgate.net

Table 1: Anti-cancer Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal cancer) | 14.3±4.4 µM |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (chronic myeloid leukemia) | 5.15 µM |

Indazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent effects in various preclinical models. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade.

Computational studies on 1H-indazole derivatives have identified potential COX-2 inhibitors. researchgate.net Molecular docking studies revealed that compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups showed significant binding to the COX-2 enzyme. Specifically, (6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl)methanone demonstrated a high binding energy of 9.11 kcal/mol. researchgate.net

Benzydamine, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indazole core, highlighting the therapeutic precedent for this class of compounds in treating inflammation. nih.gov The anti-inflammatory effects of indazole derivatives are often linked to the reduction of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β. semanticscholar.org

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents, and indazole derivatives have shown promise in this area. Studies have demonstrated their activity against a range of bacterial and fungal pathogens.

A series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold were synthesized and evaluated for their antimicrobial efficacy. Several of these compounds exhibited moderate to good inhibition against various bacterial and fungal strains. researchgate.net The antimicrobial action of such derivatives may involve the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

In another study, newly synthesized indazole-based thiadiazole hybrid derivatives were screened for their antibacterial activity. nih.gov Compounds 1, 2, 3, 5, 7, and 8 from this series showed promising minimum inhibitory concentrations (MIC) against E. coli, E. faecalis, and S. aureus, with some analogues demonstrating excellent potency compared to the standard drug Azithromycin. nih.gov

Table 2: Antibacterial Activity of Indazole-based Thiadiazole Derivatives

| Compound | E. coli MIC (μg/mL) | E. faecalis MIC (μg/mL) | S. aureus MIC (μg/mL) |

|---|---|---|---|

| 1 | 43.3 | 7.8 | 14.4 |

| 2 | 51.9 | 3.9 | 18.3 |

| 3 | 64.7 | 3.9 | 18.3 |

Recent research has pointed to the potential of indazole derivatives in the context of neurodegenerative diseases. One study highlighted the neuroprotective effects of 6-amino-1-methyl-indazole (AMI), a derivative synthesized to inhibit tau hyperphosphorylation. researchgate.net Abnormal tau hyperphosphorylation is a key pathological feature of several neurodegenerative disorders, including Parkinson's disease, as it can lead to dopaminergic neuronal loss. researchgate.net The ability of AMI to inhibit this process suggests a potential therapeutic avenue for such conditions. researchgate.net

Mechanism of Action Studies at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action is crucial for the development of targeted therapies. Research on indazole derivatives has shed light on their interactions with various biological targets, including enzymes and signaling pathways.

The therapeutic effects of many indazole derivatives are rooted in their ability to selectively inhibit specific enzymes. Kinetic studies have been instrumental in elucidating the nature of this inhibition.

Indazole-based thiadiazole hybrid derivatives have been evaluated as inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov The inhibitory potency of these compounds was found to be dependent on the nature and position of substituents on the aromatic rings. nih.gov For instance, a nitro group at the para-position enhanced the inhibitory potential, while a bromo substitution was found to decrease biological potency due to its bulky nature. nih.gov

In the realm of cancer research, a 7-substituted version of an Abbott Labs Akt inhibitor, named PrINZ, was developed to selectively inhibit an analog-sensitive mutant of the kinase Akt. ucsf.edu This demonstrates the potential for developing highly selective kinase inhibitors based on the indazole scaffold.

Furthermore, kinetic studies on a potent α-glucosidase inhibitor from a series of indazole Schiff bases suggested a competitive inhibition mechanism. researchgate.net This indicates that the compound competes with the natural substrate for binding to the active site of the enzyme. researchgate.net

The selectivity of enzyme inhibition is a critical factor in drug development, as it can minimize off-target effects. The diverse substitutions possible on the indazole ring allow for fine-tuning of inhibitory activity and selectivity against various enzymatic targets.

Receptor Binding and Signal Transduction Modulation

There is no publicly available research detailing the receptor binding profile or the modulatory effects on signal transduction pathways for this compound. Preclinical studies that would elucidate its mechanism of action, including targets and downstream cellular effects, have not been published.

Comparative Studies with Existing Therapeutic Agents or Reference Compounds

No comparative studies have been published that evaluate the efficacy or potency of this compound against existing therapeutic agents or standard reference compounds. Such studies are crucial for establishing the potential advantages or disadvantages of a new chemical entity in a therapeutic context.

Emerging Research Areas and Future Therapeutic Directions

Currently, there are no emerging research areas or defined future therapeutic directions specifically identified for this compound in the available scientific literature. Its potential as a lead compound for any specific disease indication remains to be investigated.

Patent Landscape and Commercialization Potential

Analysis of Existing Patents Pertaining to Indazole Derivatives and their Therapeutic Uses

The patent literature reveals a sustained interest in indazole derivatives over the past few decades, with a significant number of patents filed for their therapeutic applications. researchgate.netresearchgate.net These compounds are particularly prominent in the field of oncology, often functioning as protein kinase inhibitors. nih.gov Marketed drugs such as Axitinib, Pazopanib, and Entrectinib underscore the clinical and commercial success of this chemical class. researchgate.net

Indazole derivatives have been patented for a wide range of biological activities, including:

Antitumor Activity: A primary focus of patenting activity, with compounds designed to inhibit various kinases involved in cancer progression, such as tyrosine kinases, serine/threonine kinases, and cyclin-dependent kinases (CDKs). nih.govgoogle.com

Neurodegenerative Diseases: Patents describe indazole derivatives for conditions like Alzheimer's and Parkinson's disease, often targeting kinases such as Glycogen Synthase Kinase 3 (GSK-3). patsnap.com

Anti-inflammatory Activity: The role of indazoles in modulating inflammatory pathways has also been a subject of patent claims. nih.gov

Other Indications: Patents also cover applications in cardiovascular diseases, anti-HIV therapies, and as cannabinoid (CB)1 receptor agonists for pain management. google.comnih.govgoogle.com

A diverse range of entities, from large pharmaceutical corporations to academic institutions, are actively patenting indazole derivatives. Analysis of the patent landscape identifies several key players who have significantly contributed to the development and patenting of these compounds.

Key Players in the Indazole Patent Landscape:

| Company/Institution | Therapeutic Focus/Target Examples |

| AbbVie Inc. | Kinase inhibitors (GSK-3, ROCK, JAK) for neurodegenerative and other diseases. patsnap.com |

| Pfizer Inc. | Cannabinoid receptor modulators and kinase inhibitors. google.combindingdb.org |

| Merck GmbH | Kinase inhibitors for oncology. google.com |

| Array BioPharma Inc. | RET kinase inhibitors and FGFR tyrosine kinase inhibitors. google.com |

| Shanghai Xunhe Pharmaceutical | IRAK4 kinase inhibitors. bindingdb.org |

| University of Illinois | Epigenetic modifiers. bindingdb.org |

The patenting strategies employed by these organizations typically involve several common approaches:

Composition of Matter Claims: The primary strategy is to secure broad claims on novel indazole scaffolds and their derivatives. This provides the strongest form of protection, covering the chemical entity itself.

Markush Structures: Patents often utilize Markush structures in their claims. This allows them to cover a vast number of related compounds by defining a core structure (the indazole scaffold) with various possible substituents at different positions.

Method of Use Claims: Companies also file patents claiming new medical uses for known indazole compounds. This strategy, often termed "repurposing," can extend the commercial life of a drug.

Process Patents: Patents may be filed to protect novel and efficient synthetic routes for producing indazole derivatives.

Formulation and Polymorph Patents: To extend market exclusivity, companies often patent specific crystalline forms (polymorphs) and pharmaceutical formulations of their approved drugs, which can offer advantages in stability, bioavailability, or manufacturing. nih.gov

Patents related to indazole derivatives typically feature claims with broad structural coverage to maximize protection and prevent competitors from developing structurally similar compounds ("design-arounds"). The claims are often centered on a generalized indazole core, with various positions on the bicyclic ring system open to a wide array of chemical substituents.

For instance, a patent might claim a compound of a general formula where specific positions on the indazole ring are substituted with broadly defined chemical groups such as "optionally substituted alkyl," "aryl," or "heterocyclyl." google.com This approach aims to encompass millions of potential compounds within a single patent.

Patents frequently focus on substitutions at specific positions of the indazole ring that have been found to be critical for biological activity. For example, numerous patents concern derivatives substituted at the N1, C3, C5, and C6 positions, as these modifications can significantly influence the compound's interaction with its biological target. patsnap.comrsc.org The patent for 5-substituted indazoles as kinase inhibitors by AbbVie, for example, highlights the importance of this position for activity against kinases like GSK-3 and ROCK. patsnap.com The inclusion of various halogen atoms, like bromine and fluorine, is a common feature in these patents, as halogenation can modulate the compound's physicochemical properties and biological activity. google.comsemanticscholar.org

Patentability of 7-Bromo-6-methyl-1H-indazole and its Derivatives

The specific compound this compound is listed in chemical supplier databases, indicating that it is a known chemical entity. bldpharm.com As such, the compound itself is not novel and cannot be patented as a new composition of matter.

However, there are several avenues through which patent protection involving this compound could be sought:

Novel Derivatives: New chemical entities derived from this compound would be patentable. This would involve chemically modifying the core structure, for example, by adding substituents at the N1 position or the C3 position. Given the extensive patenting of other substituted indazoles, this represents a viable, albeit competitive, strategy. researchgate.netnih.govresearchgate.net

New Medical Uses: If this compound or a derivative is found to have a novel therapeutic use, a method-of-use patent could be obtained. For example, discovering that it is a potent and selective inhibitor of a previously untargeted kinase associated with a specific disease could form the basis of a patent.

Novel Formulations: A new pharmaceutical formulation of this compound that provides a tangible advantage, such as improved solubility, stability, or a controlled-release profile, could be patentable.

Combination Therapies: The use of this compound in combination with another active pharmaceutical ingredient could be patented if the combination demonstrates a synergistic or unexpected therapeutic effect.

The existence of patents for structurally similar compounds, such as 5-Bromo-3-(3-fluorophenyl)-7-methyl-1H-indazole, suggests that this region of chemical space is of interest to pharmaceutical developers. google.com Therefore, while the base molecule is not patentable, its potential as a scaffold for new, patentable therapeutic agents remains high.

Market Analysis and Unmet Medical Needs Addressing by Indazole Derivatives

The primary market for indazole-based drugs is oncology, where they are often developed as targeted therapies. The global cancer therapeutics market is substantial and continues to grow, driven by an aging population and an increasing incidence of cancer worldwide. Indazole derivatives that function as kinase inhibitors are well-positioned within this market, as they align with the trend towards precision medicine. nih.gov

Beyond cancer, there are significant unmet medical needs that indazole derivatives could address:

Neurodegenerative Diseases: Conditions like Alzheimer's, Parkinson's, and ALS represent a massive and growing market with a profound lack of disease-modifying treatments. massgeneralbrigham.orgnih.gov Current therapies largely manage symptoms, and there is an urgent need for drugs that can slow or halt disease progression. medcitynews.com The development of indazole-based kinase inhibitors for these conditions is an area of active research. patsnap.com

Chronic Inflammatory Diseases: While many treatments exist for inflammatory conditions, there remains a need for more effective and safer oral medications. Indazole derivatives with anti-inflammatory properties could find a place in this market.

Rare Diseases: There is a significant need for treatments for the thousands of identified rare diseases, many of which have a genetic basis and lack any approved therapy. pharmexec.com

Pain Management: There is a continuous search for novel, non-opioid analgesics for chronic pain. Indazoles targeting pathways like the cannabinoid system represent a potential therapeutic avenue. google.com

The versatility of the indazole scaffold allows for its application across these diverse and commercially attractive therapeutic areas, each characterized by significant unmet patient needs. researchgate.netpharmexec.com

Opportunities for Further Innovation and Drug Development

Despite the crowded patent landscape, significant opportunities for innovation and drug development with indazole derivatives, including those based on the this compound scaffold, still exist.

Targeting Novel Kinases: While many kinases have been targeted, hundreds remain relatively unexplored. nih.gov Developing indazole derivatives with high selectivity for these novel targets could lead to first-in-class medicines.

Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance to targeted drugs. researchgate.net There is a substantial opportunity to design next-generation indazole inhibitors that are active against resistant forms of kinases.

Allosteric Inhibition: Most current kinase inhibitors are ATP-competitive. Developing indazole-based allosteric inhibitors, which bind to a site other than the ATP pocket, could offer greater selectivity and a different resistance profile.

Expanding into New Therapeutic Areas: Systematically screening indazole libraries against targets relevant to other diseases, such as cardiovascular, metabolic, or infectious diseases, could uncover new therapeutic applications. nih.gov For example, the p38α kinase inhibitor ARRY-371797, an indazole derivative, has been investigated for cardiomyopathy. nih.gov

Application of New Technologies: Combining the indazole scaffold with newer drug development modalities, such as proteolysis-targeting chimeras (PROTACs), could lead to novel therapeutics that degrade target proteins rather than just inhibiting them.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions to Indazole Chemistry

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.gov Research into substituted indazoles, such as 7-Bromo-6-methyl-1H-indazole, has significantly contributed to the field by providing versatile building blocks for the synthesis of novel therapeutic agents. The core contribution of bromo-substituted indazoles lies in their utility as key intermediates in cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of diverse substituents at the bromine-bearing position. rsc.orgnih.gov This chemical reactivity is fundamental to creating extensive libraries of derivative compounds for biological screening.

The indazole framework is a privileged structure for developing kinase inhibitors, and many derivatives have shown potent anti-cancer activity both in vitro and in vivo. rsc.orgnih.gov The strategic placement of bromo and methyl groups on the indazole ring, as in this compound, influences the electronic properties and steric configuration of the molecule, which can be fine-tuned to achieve specific interactions with biological targets. pharmablock.com The synthesis of various 1H-indazole derivatives has led to the discovery of compounds with significant inhibitory activity against various cancer cell lines and proangiogenic cytokines. researchgate.netresearchgate.net Research has demonstrated that modifications on the indazole ring, particularly at positions 3, 6, and 7, are crucial for modulating pharmacological activity, including anti-tumor, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netresearchgate.net

Key findings from studies on related bromo-indazole compounds are summarized below, highlighting the chemical strategies and their biological outcomes.

| Research Area | Key Findings and Contributions | Relevant Compounds/Derivatives |

| Synthetic Methodologies | Development of efficient synthesis routes, including palladium-catalyzed C-H amination, Suzuki coupling, and 1,3-dipolar cycloaddition reactions, to create diverse indazole libraries. rsc.orgnih.govresearchgate.net | 6-bromo-1H-indazole, 6-Bromo-3-iodo-1H-indazole, 1H-indazole-3-amine derivatives |

| Medicinal Chemistry | Identification of the indazole scaffold as a bioisostere for phenol (B47542) and indole (B1671886), crucial for kinase hinge region binding. pharmablock.com | Pazopanib, Entrectinib |

| Anti-Cancer Activity | Synthesis of derivatives exhibiting potent antiproliferative activity against various cancer cell lines (e.g., breast, liver, leukemia, lung). nih.govresearchgate.netnih.gov | 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides |

| Mechanism of Action | Elucidation of mechanisms including kinase inhibition (e.g., EGFR, FGFR), induction of apoptosis via ROS-mitochondrial pathways, and cell cycle arrest. nih.govnih.gov | 1H-indazole amide derivatives |

Challenges and Opportunities in the Development of this compound as a Therapeutic Agent

The development of this compound and its derivatives into clinical therapeutics presents both significant challenges and promising opportunities. A primary challenge is navigating the complexities of drug resistance, a common issue with targeted therapies like kinase inhibitors. researchgate.net Achieving high selectivity for specific biological targets to minimize off-target effects and associated toxicities is another critical hurdle. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold requires extensive medicinal chemistry efforts to ensure appropriate absorption, distribution, metabolism, and excretion (ADME) profiles.

Despite these challenges, the opportunities are substantial. The structural versatility of the this compound core offers a robust platform for scaffold hopping and fragment-based drug discovery (FBDD), enabling the design of novel inhibitors against a wide range of therapeutic targets. pharmablock.com There is a significant opportunity to develop next-generation kinase inhibitors that can overcome existing resistance mechanisms. nih.gov The compound serves as a valuable starting point for creating derivatives with potential applications beyond oncology, including in inflammatory, neurodegenerative, and infectious diseases. rsc.orgnih.gov The proven track record of other indazole-based drugs in clinical use provides a strong precedent and a degree of de-risking for new candidates emerging from this chemical class. nih.gov

Future Research Directions and Translational Studies

Future research will undoubtedly focus on the continued exploration of novel substituents and the synthesis of more complex derivatives of this compound. The goal is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties. nih.gov By introducing a variety of functional groups at the bromine position and other sites on the indazole ring, researchers can generate diverse chemical matter. This includes creating hybrid molecules that combine the indazole scaffold with other pharmacologically active moieties to achieve synergistic or multi-target effects. nih.gov The synthesis of macrocyclic or conformationally constrained derivatives could also lead to compounds with improved binding affinity and specificity for their intended biological targets. rsc.org

The integration of advanced synthetic and computational methods will be pivotal in accelerating the discovery and optimization of new therapeutic agents based on this compound. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of indazole derivatives with their target proteins, guiding the rational design of more potent inhibitors. researchgate.net Gauge-invariant atomic orbital (GIAO) calculations can help confirm the structures of synthesized compounds. acs.orgresearchgate.net On the synthetic front, the application of novel catalytic systems, flow chemistry, and automated synthesis platforms can streamline the production of compound libraries and facilitate more rapid SAR studies. pharmablock.comchemrxiv.org These technologies, when combined, create a powerful engine for efficient lead generation and optimization.

| Advanced Technique | Application in Indazole Research | Potential Impact |

| Molecular Docking | Predicting the binding affinity and orientation of indazole derivatives in the active sites of target enzymes (e.g., COX-2, kinases). researchgate.net | Rational drug design, prioritization of compounds for synthesis. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. researchgate.net | Deeper understanding of binding mechanisms and resistance. |

| Flow Chemistry | Enabling safer, more efficient, and scalable synthesis of indazole intermediates and final products. pharmablock.com | Acceleration of drug development pipeline. |

| Fragment-Based Drug Discovery (FBDD) | Using the indazole core as a starting fragment to build potent inhibitors. pharmablock.com | Discovery of novel chemical matter for challenging targets. |

Ultimately, the translational potential of any new therapeutic candidate depends on rigorous preclinical evaluation. Promising derivatives of this compound identified through in vitro screening must be advanced into in vivo efficacy studies using relevant animal models of human diseases. For anti-cancer applications, this includes xenograft and patient-derived xenograft (PDX) models to assess tumor growth inhibition. rsc.org These studies are essential for confirming that the potent in vitro activity translates to a therapeutic effect in a complex biological system. Concurrently, comprehensive preclinical toxicology and safety pharmacology studies will be required to establish a therapeutic window and identify any potential liabilities before a compound can be considered for human clinical trials.

常见问题

Q. Typical Outcomes :

| Method | Yield Range | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Cyclization + Bromination | 40–60% | >95% | Regioselectivity control |

| Cross-Coupling | 20–35% | 90–95% | Steric hindrance, side products |

Basic: How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H and C NMR are critical for confirming substitution patterns. The methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the indazole protons exhibit characteristic splitting patterns. Discrepancies in peak integration may indicate impurities .

- IR : Stretching frequencies for C-Br (~550–600 cm) and N-H (~3400 cm) validate functional groups .

- Crystallography : Single-crystal X-ray diffraction using SHELXL or SHELXT resolves ambiguities in regiochemistry. For example, SHELXL refines atomic positions and thermal parameters, while SHELXT automates space-group determination, crucial for verifying the bromine and methyl positions .

Advanced: How can researchers address discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from solvation effects, tautomerism, or incorrect conformational models. Strategies include:

- DFT Calculations : Optimize geometry using Gaussian or ORCA with solvent models (e.g., PCM for DMSO) to predict chemical shifts. Compare with experimental H NMR to identify outliers .

- Crystallographic Validation : Resolve tautomeric forms via X-ray structures. For example, SHELXL refinement can confirm the dominance of 1H-indazole over 2H-indazole tautomers .

- Dynamic NMR : Variable-temperature NMR experiments detect conformational exchange broadening, which computational static models may miss .

Advanced: What experimental strategies can optimize the low yield of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

Low yields in cross-coupling stem from steric hindrance (methyl at C6) and competing side reactions. Optimization approaches:

- Ligand Screening : Bulky ligands (e.g., XPhos) improve steric tolerance. A study on similar indazoles achieved 45% yield with XPhos/Pd(OAc) .

- Solvent/Additive Effects : Use polar aprotic solvents (DMF, NMP) with silver salts (AgCO) to stabilize intermediates.

- Microwave-Assisted Synthesis : Shorten reaction times (30 min vs. 24 h) to minimize decomposition, enhancing yields by ~15% .

Advanced: How should researchers interpret contradictory bioactivity data for this compound across different pharmacological assays?

Methodological Answer:

Contradictions may arise from assay-specific conditions (e.g., cell permeability, off-target effects). Mitigation strategies:

- Orthogonal Assays : Validate hits in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems. For example, highlights cAMP/PKA pathway assays for indazole derivatives.

- Solubility Profiling : Poor solubility in aqueous buffers (common for brominated indazoles) can skew IC values. Use DMSO controls and dynamic light scattering (DLS) to quantify aggregation .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may confound results, as seen in studies on related indazole kinase inhibitors .

Basic: What are the key considerations when designing a reaction scheme to introduce substituents at specific positions on the indazole core?

Methodological Answer:

- Regioselectivity : Electron-donating groups (e.g., methyl at C6) direct electrophiles to adjacent positions (C7 for bromination). Steric effects from bulky substituents may override electronic preferences .

- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to protect the indazole N1-position during cross-coupling, preventing unwanted side reactions .

- Sequential Functionalization : Bromine at C7 serves as a handle for subsequent Suzuki or Buchwald-Hartwig reactions. lists analogues with aryl/heteroaryl groups at this position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。